molecular formula C22H30N2O2 B3464189 1-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinamine

1-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinamine

Cat. No.: B3464189
M. Wt: 354.5 g/mol
InChI Key: IAPZOQVPRJPFDJ-UHFFFAOYSA-N
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Description

“1-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinamine” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It’s worth noting that it shares some structural similarities with other compounds, such as 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine, which is a stimulant of the piperidine class and acts as a potent and selective dopamine reuptake inhibitor .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . For instance, the synthesis of the intermediate, 1-benzyl-3,5-bis ((E)-3,4-dimethoxybenzylidene)piperidin-4-one, was carried out by reacting 1-benzylpiperidin-4-one with 3,4-dimethoxybenzaldehyde through Claisen–Schmidt condensation .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various techniques such as MS, IR, and HNMR Spectrum . The InChI code provides a standard way to encode the molecular structure using a textual string .


Chemical Reactions Analysis

Chemical reactions involving similar compounds often involve Suzuki–Miyaura (SM) coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For instance, the molecular weight of a similar compound, N-[2-(3,4-Dimethoxyphenyl)ethyl]-, is 369.5 . It is practically insoluble or insoluble, but soluble in ethanol .

Mechanism of Action

The mechanism of action for similar compounds often involves interaction with receptors in the body. For example, 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine acts as a potent and selective dopamine reuptake inhibitor .

Safety and Hazards

Safety and hazards associated with similar compounds can vary. For instance, some compounds can cause severe skin burns and eye damage .

Properties

IUPAC Name

1-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2/c1-25-21-9-8-18(16-22(21)26-2)10-13-23-20-11-14-24(15-12-20)17-19-6-4-3-5-7-19/h3-9,16,20,23H,10-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPZOQVPRJPFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2CCN(CC2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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